molecular formula C9H8N2O2 B7764535 5-Phenylhydantoin CAS No. 27534-86-7

5-Phenylhydantoin

Cat. No. B7764535
CAS RN: 27534-86-7
M. Wt: 176.17 g/mol
InChI Key: NXQJDVBMMRCKQG-UHFFFAOYSA-N
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Description

5-Phenylhydantoin, also known as 5-Phenyl-2,4-imidazolidinedione, is a compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is used as a reference standard in the pharmaceutical industry . It is the major metabolite of phenytoin .


Synthesis Analysis

5-Phenylhydantoin derivatives have been synthesized for their potential anticonvulsant properties . The synthesis process involves the introduction of different alkyl, cycloalkyl, and alkenyl groups in position N3 .


Molecular Structure Analysis

The molecular structure of 5-Phenylhydantoin has been confirmed by various methods including melting points, elemental analysis, Fourier-transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystal structure analysis .


Chemical Reactions Analysis

The combustion energies of 5-methyl-5-phenylhydantoin and 5,5-diphenylhydantoin were determined to be -4984.61 ± 0.87 and -7391.36 ± 1.34 kJ mol−1, respectively . The standard molar enthalpies of formation in the crystalline phase at T = 298.15 K were obtained as -378.40 ± 1.58 and -223.80 ± 2.38 kJ mol−1, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Phenylhydantoin derivatives have been studied. The lipophilicities of these compounds were estimated to be similar to that of phenytoin .

Scientific Research Applications

  • Pharmacokinetics and Drug Delivery : A study developed and validated a sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite, 5‐(4‐hydroxyphenyl)‐5‐phenylhydantoin, in rat plasma and brain. This is crucial for preclinical in vivo investigations, especially for formulations aiming to improve drug delivery to the brain (Prentice, Younus, & Rizwan, 2022).

  • Metabolic Pathways and Determination : Research has focused on developing techniques for the routine laboratory determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin (a principal urinary product of phenytoin metabolism in humans), highlighting its significance in understanding the drug's disposition in the body (Witkin et al., 1979).

  • Identification as a Metabolite : 5-meta-Hydroxyphenyl-5-phenylhydantoin was identified as a metabolite of diphenylhydantoin in dogs and humans, suggesting its role in the body's handling of the drug (Atkinson et al., 1970).

  • Electrochemical Characterization : Phenytoin and its derivatives, including 5,5-di(4-chlorophenyl) hydantoin and 5,5-di(4-methylphenyl) hydantoin, were examined at a bare gold electrode, providing insights into the electrochemical behavior and potential applications in sensing technologies (Trišović et al., 2015).

  • High-Pressure Liquid Chromatography : Techniques have been developed for sensitive and precise measurement of 5-(4-hydroxyphenyl)-5-phenylhydantoin in urine, indicating its importance in clinical chemistry and drug monitoring (Kabra & Marton, 1976).

  • Stereochemistry and Production : Research into the absolute configuration of 5-(o-hydroxyphenyl)-5-phenylhydantoin, a major metabolite of 5,5-diphenylhydantoin in dogs, sheds light on the stereochemical aspects of drug metabolism and its clinical implications (Maguire, Butler, & Dudley, 1978).

  • Effect on Cell Proliferation : A study investigated the effect of 5-(parahydroxyphenyl)-5-phenylhydantoin on human fibroblast-like cells from gingival biopsies of children on phenytoin medication, providing insights into the drug's potential side effects and mechanisms at the cellular level (Modéer, Dahllöf, & Otteskog, 1982).

Safety And Hazards

5-Phenylhydantoin can be harmful if swallowed and may cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling this compound .

Future Directions

5-Phenylhydantoin and its derivatives have been studied for their potential as anticonvulsant agents . Future research may focus on optimizing the synthesis process and further investigating the pharmacological properties of these compounds .

properties

IUPAC Name

5-phenylimidazolidine-2,4-dione
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InChI

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
Source PubChem
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InChI Key

NXQJDVBMMRCKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID30883267
Record name 2,4-Imidazolidinedione, 5-phenyl-
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Molecular Weight

176.17 g/mol
Source PubChem
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Product Name

5-Phenylhydantoin

CAS RN

89-24-7, 27534-86-7
Record name Phenylhydantoin
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Synthesis routes and methods

Procedure details

2,600 g benzaldehyde, 1,500 g urea, 25 ml N-methylpyrrolidone, 0.017 g palladium(II) bromide, 0.033 g triphenylphosphane, 0.100 9 sulfuric acid and 0.760 g lithium bromide are reacted in a 300 ml autoclave under 60 bar at 80° C. After a reaction time of 12 hours, the solvent is removed in vacuo and the residue is analyzed by means of high pressure liquid chromatography (HPLC). 2,200 g 5-phenylhydantoin are formed. This corresponds to a yield of 50%.
Quantity
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25 mL
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0.017 g
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0.033 g
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0.76 g
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Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,060
Citations
JA Vida, MH O'Dea, CM Samour… - Journal of Medicinal …, 1975 - ACS Publications
… -acetoxymethyl-5-ethyl-5-phenylhydantoin, which show good activity against maximal electroshock seizures, and 3-methoxymethyl-5-ethyl-5-phenylhydantoin, which is effective against …
Number of citations: 38 pubs.acs.org
A Takahashi, K Onodera, H Shinoda… - The Japanese Journal …, 2000 - jstage.jst.go.jp
The effects of phenytoin and its major metabolite, 5−(4− hydroxyphenyl)− 5− phenylhydantoin (HPPH), on bone resorption of neonatal mouse calvaria were examined in vitro. Both …
Number of citations: 48 www.jstage.jst.go.jp
N Trišović, T Timić, J Divljaković, J Rogan… - Monatshefte für Chemie …, 2012 - Springer
… with PHE, of four 3,5-disubstituted 5-phenylhydantoin ligands 1–4 (Table 1), whose … [12], who demonstrated that 5-pentyl-5-phenylhydantoin exhibited the same binding affinity …
Number of citations: 19 link.springer.com
JH Poupaert, R Cavalier, MH Claesen… - Journal of Medicinal …, 1975 - ACS Publications
… 5-(4'-hydroxyphenyl)-5-phenylhydantoin(HPPH) (lb and lc). … (4'-hydroxyphenyl)-5-phenylhydantoin (HPPH, 1). This process … (4'-methoxyphenyl)-5-phenylhydantoin;4 this method proved …
Number of citations: 45 pubs.acs.org
K Kucwaj-Brysz, D Warszycki, S Podlewska… - European journal of …, 2016 - Elsevier
… Synthetic route started from the Bucherer-Bergs reaction, in which the 5-methyl-5-phenylhydantoin 16 was formed. The second step was an introduction of 2,3-epoxypropyl moiety into …
Number of citations: 22 www.sciencedirect.com
BA Diwan, JM Rice, RW Nims, RA Lubet, H Hu… - Cancer research, 1988 - AACR
Male F344/NCr rats, 6 wk old, were fed 500 ppm of phenobarbital (PB) or equimolar doses of either 5-ethyl-5-phenylhydantoin (EPH) or 5,5-diethylhydantoin (EEH) in diet for 2 wk and …
Number of citations: 72 aacrjournals.org
T Chang, AJ Glazko - The Journal of Laboratory and Clinical …, 1970 - translationalres.com
… Urine specimens obtained from human subjects receiving diphenylhydantoin concurrently with other drugs were also assayed for DPH and 5-(p-hydroxyphenyl)-5-phenylhydantoin (…
Number of citations: 112 www.translationalres.com
C Hoppel, M Garle, A Rane… - Clinical Pharmacology & …, 1977 - Wiley Online Library
A mass fragmentographic method was used to determine unconjugated and conjugated 5‐(4‐hydroxyphenyl)‐5‐phenylhydantoin (4‐OH‐DPH) in plasma of patients being treated with …
Number of citations: 32 ascpt.onlinelibrary.wiley.com
O Borgå, M Garle, M Gutová - Pharmacology, 1972 - karger.com
5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin, a diphenolic metabolite of diphenylhydantoin, has been identified by use of gas chromatography/mass spectrometry in urine from rats and …
Number of citations: 30 karger.com
HR Henze, AF Isbell - Journal of the American Chemical Society, 1954 - ACS Publications
… Since 5-(4-aminophenyl)-5-phenylhydantoin has been found to … made to reduce 5-(4-methylphenyl)-5-phenylhydantoin … Likewise,reduction of 5-(4-methylphenyl)-5-phenylhydantoin …
Number of citations: 53 pubs.acs.org

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